molecular formula C14H18Cl2N2O2 B2708892 5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide CAS No. 2094412-28-7

5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide

Cat. No.: B2708892
CAS No.: 2094412-28-7
M. Wt: 317.21
InChI Key: GZCUSDUOIFEPFE-UHFFFAOYSA-N
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Description

5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Chlorination: Introduction of chlorine atoms at the 5 and 6 positions of the pyridine ring.

    Amidation: Formation of the carboxamide group by reacting the chlorinated pyridine with an appropriate amine.

    Oxan Ring Formation: Introduction of the oxan ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the oxan ring.

    Reduction: Reduction reactions could target the carboxamide group or the pyridine ring.

    Substitution: Halogen atoms (chlorine) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biological and medicinal research, compounds like 5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide are often investigated for their potential as therapeutic agents. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

Industrially, such compounds could be used in the formulation of agrochemicals, such as herbicides or insecticides, due to their potential biological activity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloropyridine-3-carboxamide: Similar structure but lacks the oxan ring.

    5-chloro-2-methylpyridine-3-carboxamide: Similar but with fewer chlorine atoms.

    N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide: Similar but without the chlorine atoms.

Uniqueness

The presence of both chlorine atoms and the oxan ring in 5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide might confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

5,6-dichloro-N-(2,2-dimethyloxan-4-yl)-2-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-8-10(6-11(15)12(16)17-8)13(19)18-9-4-5-20-14(2,3)7-9/h6,9H,4-5,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCUSDUOIFEPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)NC2CCOC(C2)(C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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